molecular formula C16H11N3O5S B3551023 Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate

Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate

Cat. No.: B3551023
M. Wt: 357.3 g/mol
InChI Key: VFSFPMOQJKSZPP-UHFFFAOYSA-N
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Description

Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate: is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a benzene ring is treated with a mixture of nitric acid and sulfuric acid.

    Attachment of the Benzyl Group: The benzyl group can be attached via nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.

    Formation of the Sulfanylformate: The final step involves the formation of the sulfanylformate ester, which can be achieved by reacting the oxadiazole derivative with a suitable thiol and formic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl [5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]sulfanylformate: Similar structure but with a different position of the oxadiazole ring.

    Benzyl [5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate: Similar structure but with an amino group instead of a nitro group.

    Benzyl [5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]sulfanylformate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

Benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and an oxadiazole ring makes it particularly interesting for studies involving electron transfer and hydrogen bonding interactions.

Properties

IUPAC Name

benzyl [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-16(23-10-11-4-2-1-3-5-11)25-15-18-17-14(24-15)12-6-8-13(9-7-12)19(21)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFPMOQJKSZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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